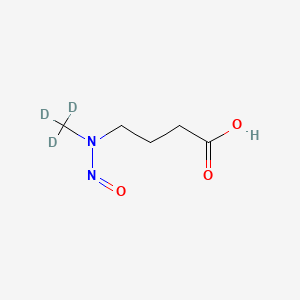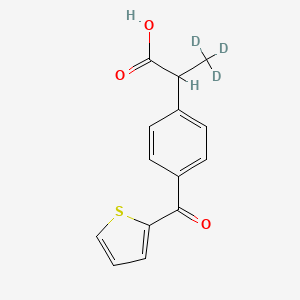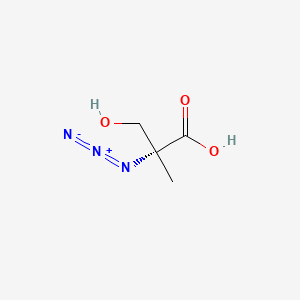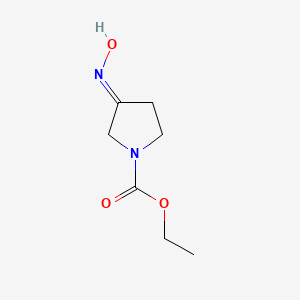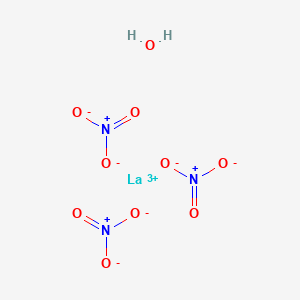
tert-Butyl-d9 4-Nitrophenyl Carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl-d9 4-Nitrophenyl Carbonate is a stable isotope-labeled compound with the molecular formula C11H4D9NO5 and a molecular weight of 248.28 . This compound is primarily used in scientific research as a reference material for accurate and reliable data analysis . The presence of deuterium atoms in its structure makes it particularly useful in various analytical techniques, including mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-d9 4-Nitrophenyl Carbonate typically involves the reaction of tert-butyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
tert-Butyl-d9 4-Nitrophenyl Carbonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can be substituted with nucleophiles such as amines or alcohols to form carbamates or carbonates.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine or triethylamine. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group. The reaction is usually performed under atmospheric pressure and at room temperature.
Major Products Formed
Substitution Reactions: The major products are carbamates or carbonates, depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine, formed by the reduction of the nitro group.
科学研究应用
tert-Butyl-d9 4-Nitrophenyl Carbonate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of tert-Butyl-d9 4-Nitrophenyl Carbonate involves the formation of carbamates or carbonates through nucleophilic substitution reactions . The nitrophenyl group acts as a leaving group, facilitating the formation of the desired product. The deuterium atoms in the tert-butyl group provide stability and enable the tracking of the compound in various analytical techniques.
相似化合物的比较
Similar Compounds
tert-Butyl 4-Nitrophenyl Carbonate: Similar in structure but lacks the deuterium atoms, making it less suitable for certain analytical applications.
Methyl 4-Nitrophenyl Carbonate: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and stability.
Ethyl 4-Nitrophenyl Carbonate: Contains an ethyl group, which also affects its reactivity and stability compared to tert-Butyl-d9 4-Nitrophenyl Carbonate.
Uniqueness
The presence of deuterium atoms in this compound makes it unique among similar compounds. This isotopic labeling enhances its stability and allows for precise tracking in analytical techniques, making it particularly valuable in scientific research .
属性
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPGBDJTEBCMHA-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661848 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190006-35-9 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
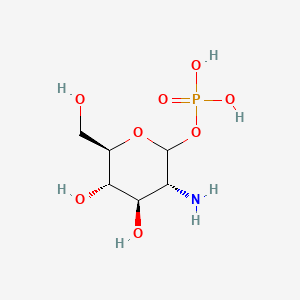
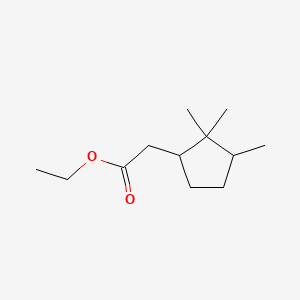
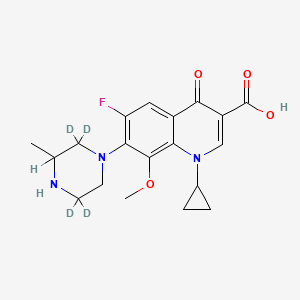



![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B563253.png)
